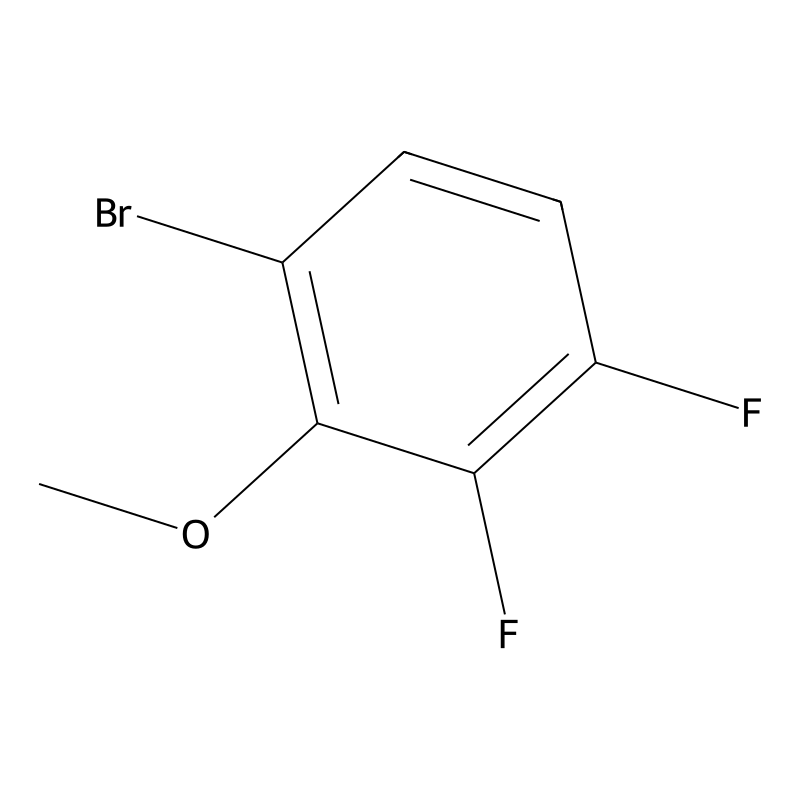

1-Bromo-3,4-difluoro-2-methoxybenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Bromo-3,4-difluoro-2-methoxybenzene is an aromatic organic compound characterized by the presence of a bromine atom, two fluorine atoms, and a methoxy group attached to a benzene ring. Its molecular formula is and it has a molecular weight of approximately 221.02 g/mol. This compound is notable for its unique combination of halogen substituents and a methoxy group, which significantly influence its chemical reactivity and potential applications in various fields, including medicinal chemistry and materials science.

- Chemical Databases: Searches in PubChem [] and ChemicalBook [] provide the compound's CAS registry number (888318-22-7) and basic information like structure and formula, but no specific mention of research applications.

- Limited Commercial Availability: Some commercial suppliers list the compound, but descriptions don't indicate established research uses.

This lack of information suggests that 1-Bromo-3,4-difluoro-2-methoxybenzene is either a relatively new compound or one with niche research applications not yet widely published.

Further Exploration:

Here are some suggestions for further exploration:

- Scientific Literature Search: Utilize scientific databases like ScienceDirect or Scopus to search for research articles mentioning the compound name or CAS number.

- Patent Search: Patent databases might disclose applications of 1-Bromo-3,4-difluoro-2-methoxybenzene in specific fields like material science or pharmaceuticals.

- Substitution Reactions: The bromine atom can be substituted with nucleophiles such as amines or thiols under appropriate conditions. Common reagents for these reactions include sodium amide and potassium thiolate.

- Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids. Reagents like potassium permanganate or chromium trioxide are typically used for these reactions.

- Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using catalytic hydrogenation methods or lithium aluminum hydride, yielding 3,4-difluoro-2-methoxybenzene as a major product .

Research indicates that 1-Bromo-3,4-difluoro-2-methoxybenzene exhibits biological activity that may be relevant in drug development. Its structural features allow it to interact with biological targets, potentially influencing enzyme activity or receptor binding. Studies have suggested its utility in developing novel anti-inflammatory and anticancer agents due to its ability to modify biological pathways .

The synthesis of 1-Bromo-3,4-difluoro-2-methoxybenzene can be achieved through various methods:

- Bromination of 3,4-Difluoro-2-methoxyaniline: This method involves the introduction of the bromine atom via electrophilic aromatic substitution.

- Sandmeyer Reaction: Following the bromination step, a Sandmeyer reaction can be employed to introduce the bromine atom into the aromatic system.

- Continuous Flow Processes: In industrial settings, continuous flow synthesis methods may be utilized to enhance yield and purity while maintaining precise control over reaction conditions such as temperature and pressure .

1-Bromo-3,4-difluoro-2-methoxybenzene serves multiple roles in scientific research and industry:

- Organic Synthesis: It acts as a versatile building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.

- Biochemical Probes: The compound is used in enzyme-substrate interaction studies and biochemical assays.

- Material Science: It finds applications in producing specialty chemicals and advanced materials such as polymers and dyes .

Studies on the interaction of 1-Bromo-3,4-difluoro-2-methoxybenzene with various biological targets have demonstrated its potential as a useful probe in biochemical assays. Its unique reactivity profile allows it to form covalent bonds with nucleophilic sites on enzymes or receptors, facilitating investigations into enzyme kinetics and binding affinities .

Several compounds share structural similarities with 1-Bromo-3,4-difluoro-2-methoxybenzene. Here are some notable examples:

| Compound Name | Description |

|---|---|

| 1-Bromo-2,5-dimethoxybenzene | Lacks fluorine atoms; different reactivity profile due to methoxy groups. |

| 1,4-Difluoro-2,5-dimethoxybenzene | Lacks bromine; affects substitution reactions and biological activity. |

| 3-Bromo-2,4-difluoro-1,5-dimethoxybenzene | Different substitution pattern leading to variations in properties. |

| 1-Bromo-3-fluoro-2-methoxybenzene | Contains fewer halogens; less reactive compared to the target compound. |

Uniqueness

The uniqueness of 1-Bromo-3,4-difluoro-2-methoxybenzene lies in the combination of both bromine and fluorine atoms along with the methoxy group. This specific arrangement enhances its reactivity and provides distinct pathways for chemical transformations compared to similar compounds. Its dual halogenation makes it particularly valuable for applications requiring selective reactivity in organic synthesis .

Fluorination Techniques and Positional Selectivity

The incorporation of fluorine atoms into aromatic systems presents unique challenges due to the high reactivity of fluorine and the need for precise positional control [11] [12]. For 1-Bromo-3,4-difluoro-2-methoxybenzene, the 3,4-difluoro substitution pattern requires selective fluorination methodologies that can achieve the desired regiochemistry [13].

Electrophilic fluorination represents the most common approach for introducing fluorine into aromatic systems [12] [13]. Selectfluor, one of the most widely used electrophilic fluorinating agents, operates through a single electron transfer mechanism rather than the traditional nucleophilic substitution pathway [12]. The reaction involves the formation of π-complexes between the aromatic substrate and Selectfluor, with fluorine bonding contributing significantly to complex stabilization [12].

The mechanism of Selectfluor-mediated fluorination involves electron transfer from the aromatic substrate to the fluorinating agent, forming radical cation intermediates [12]. This single electron transfer mechanism is preferred over traditional nucleophilic substitution pathways, with the diazabicyclo[2.2.2]octane moiety of Selectfluor playing an active role in the fluorination process [12]. The reaction proceeds through minimum energy pathways that involve avoiding crossings between donor-acceptor states [12].

Table 2: Fluorination Reagents and Positional Selectivity

| Fluorinating Agent | Mechanism Type | Solvent System | Temperature (°C) | Positional Selectivity | Typical Yield (%) |

|---|---|---|---|---|---|

| Selectfluor | Electrophilic | Acetonitrile | 20-60 | ortho/para | 70-85 |

| N-fluorobenzenesulfonimide | Electrophilic | Dichloromethane | 0-25 | meta preferred | 60-80 |

| Xenon Difluoride (XeF₂) | Electrophilic | Trichlorofluoromethane | -78 to -45 | ortho/para | 50-75 |

| Fluorine Gas (F₂) | Radical | Inert gas carrier | -20 to 0 | Low selectivity | 40-70 |

| Tetrabutylammonium fluoride | Nucleophilic | Tetrahydrofuran/Dimethylformamide | 80-120 | ipso substitution | 85-95 |

Positional selectivity in aromatic fluorination is governed by electronic and steric factors that influence the distribution of electron density across the aromatic ring [13]. Substrate control through directing groups represents one strategy for achieving regioselectivity, while reagent control involves selecting fluorinating agents with inherent selectivity preferences [13]. Catalyst control provides an additional pathway for influencing reaction regioselectivity through the use of chiral or sterically hindered catalysts [13].

The challenge of achieving 3,4-difluoro substitution patterns requires sequential fluorination approaches or the use of specialized starting materials [11]. Direct fluorination of methoxybenzene derivatives can be achieved through controlled reaction conditions that favor specific substitution patterns [13]. The electron-donating methoxy group typically directs fluorination to ortho and para positions, requiring careful optimization to achieve the desired 3,4-difluoro pattern [13].

Advanced fluorination methodologies have been developed to address the limitations of traditional approaches [11]. Benzylic carbon-hydrogen fluorination represents an alternative strategy that involves the selective functionalization of benzylic positions through radical or photocatalytic mechanisms [11]. These methods operate through distinct mechanistic pathways and employ various fluorine sources with different reactivity profiles [11].

Methoxy Group Incorporation via Nucleophilic Substitution

The installation of methoxy groups in aromatic systems can be achieved through several nucleophilic substitution strategies, each offering distinct advantages depending on the substrate and reaction conditions [14] [15]. For 1-Bromo-3,4-difluoro-2-methoxybenzene synthesis, the methoxy group is typically introduced through nucleophilic aromatic substitution or metal-catalyzed methoxylation reactions [14] [16].

Direct methylation of phenolic precursors represents the most straightforward approach for methoxy group introduction [16] [17]. This method involves the treatment of phenol derivatives with methyl iodide in the presence of a base such as potassium carbonate or cesium carbonate [16]. The reaction proceeds through a classical nucleophilic substitution mechanism where the phenoxide anion attacks the electrophilic carbon of methyl iodide [16]. Typical reaction conditions involve heating the reaction mixture to 60-80°C for 12-24 hours, achieving yields of 85-95% [16].

Nucleophilic aromatic substitution provides an alternative pathway for methoxy group incorporation when dealing with electron-deficient aromatic systems [15]. The presence of electron-withdrawing groups such as fluorine atoms activates the aromatic ring toward nucleophilic attack, facilitating the displacement of suitable leaving groups [15]. This approach is particularly relevant for substrates containing multiple fluorine substituents, which significantly enhance the electrophilic character of the aromatic carbon atoms [15].

Table 3: Methoxy Group Installation Methods

| Method | Starting Material | Reagent System | Base | Temperature (°C) | Yield Range (%) | Reaction Time (hours) |

|---|---|---|---|---|---|---|

| Direct Methylation | Phenol derivative | Methyl iodide/Potassium carbonate | Potassium carbonate | 60-80 | 85-95 | 12-24 |

| Nucleophilic Substitution | Aryl halide | Sodium methoxide/Methanol | Sodium methoxide | 80-120 | 70-85 | 4-8 |

| Williamson Ether Synthesis | Aryl halide | Methyl iodide/Sodium hydride | Sodium hydride | 0-25 | 90-98 | 2-6 |

| Copper-Catalyzed Coupling | Aryl iodide/bromide | Copper iodide/Sodium methoxide | Cesium carbonate | 100-140 | 75-90 | 8-16 |

| Palladium-Catalyzed Methoxylation | Aryl bromide | Palladium acetate/Methanol | Cesium carbonate | 80-100 | 80-92 | 6-12 |

Transition metal-catalyzed methoxylation has emerged as a powerful methodology for methoxy group installation [14] [18]. Nickel-catalyzed systems have demonstrated particular effectiveness in the replacement of methoxy groups with functionalized aliphatic nucleophiles [14]. The reaction employs nickel cyclooctadiene catalysts with silyl-group-bearing organolithium compounds, achieving yields up to 99% at room temperature with catalyst loadings as low as 1 mol% [14].

Palladium-catalyzed methoxylation represents another important approach for methoxy group incorporation [18]. These systems utilize palladium complexes with phosphine ligands to facilitate the coupling of aryl halides with methanol [18]. The catalytic cycle involves oxidative addition of the aryl halide to palladium, followed by coordination of methanol and reductive elimination to form the methoxy-substituted product [18]. The palladium complexes demonstrate notable efficiency in catalyzing both carbon-carbon and carbon-nitrogen bond formation reactions [18].

The choice of methoxylation strategy depends on the electronic properties of the aromatic substrate and the compatibility with other functional groups present in the molecule [14] [15]. Electron-rich aromatic systems typically require more forcing conditions for nucleophilic substitution, while electron-deficient substrates facilitate nucleophilic attack under milder conditions [15]. The presence of fluorine substituents in the target molecule creates an electron-deficient system that is amenable to nucleophilic methoxylation approaches [15].

Catalytic Systems for Coupling Reactions

The construction of complex aromatic systems often requires the formation of carbon-carbon bonds through transition metal-catalyzed coupling reactions [19] [20]. For 1-Bromo-3,4-difluoro-2-methoxybenzene synthesis and subsequent transformations, various coupling methodologies provide access to extended aromatic frameworks and functionalized derivatives [19] [20].

Palladium-catalyzed cross-coupling reactions represent the most versatile and widely employed methods for carbon-carbon bond formation in aromatic systems [19] [20]. These reactions follow a general catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps [19]. The mechanism has been extensively studied and validated through numerous mechanistic investigations that have established the fundamental principles governing reactivity and selectivity [19].

The Suzuki-Miyaura coupling reaction employs organoborane nucleophiles in the presence of palladium catalysts and bases to form carbon-carbon bonds [19] [20]. This methodology offers broad substrate scope and excellent functional group tolerance, making it suitable for the synthesis of substituted aromatic compounds [19]. Typical reaction conditions involve the use of palladium tetrakis(triphenylphosphine) catalyst with potassium carbonate base in dimethoxyethane-water solvent systems at temperatures of 80-100°C [20].

Table 4: Catalytic Systems for Coupling Reactions

| Catalyst System | Coupling Type | Nucleophile | Base/Additive | Solvent | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|---|---|

| Palladium tetrakis(triphenylphosphine) | Suzuki-Miyaura | Boronic acid/ester | Potassium carbonate | Dimethoxyethane/Water | 80-100 | 85-95 |

| Palladium acetate/Triphenylphosphine | Heck | Alkene | Triethylamine | Dimethylformamide | 100-140 | 70-90 |

| Palladium dichloride bis(diphenylphosphinoethane) | Sonogashira | Terminal alkyne | Copper iodide/Triethylamine | Tetrahydrofuran | 25-60 | 80-95 |

| Nickel cyclooctadiene/Triphenylphosphine | Kumada | Grignard reagent | None | Tetrahydrofuran | 0-25 | 75-92 |

| Palladium on carbon | Hydrogenation | Hydrogen gas | None | Ethanol | 25-50 | 95-99 |

The Heck coupling reaction provides a complementary approach for the formation of carbon-carbon bonds through the coupling of aryl halides with alkenes [19] [20]. This reaction proceeds through a distinct mechanism that does not involve transmetalation but rather follows carbopalladation and β-hydride elimination steps [19]. The reaction demonstrates broad applicability in the synthesis of substituted aromatic compounds and has been extensively utilized in pharmaceutical and fine chemical synthesis [20].

Catalyst loading effects have been systematically studied to understand the relationship between catalyst concentration and reaction selectivity [21]. Reducing catalyst loading can reveal changes in the rate-determining step depending on the substrate combination, providing insights into reaction mechanism and optimization strategies [21]. These studies have demonstrated that reaction selectivity can be controlled by adjusting catalyst concentration, particularly in cases where competing pathways exist [21].

The development of single electron transfer mechanisms has emerged as a significant advancement in cross-coupling chemistry [19]. These processes can be achieved through chemical, photochemical, or electrochemical methods and represent one of the most active research areas in contemporary cross-coupling methodology [19]. The incorporation of alkyl partners into cross-coupling reactions has been facilitated by these mechanistic innovations, enabling the formation of carbon-carbon bonds involving sp³-hybridized carbon centers [19].

Modern cross-coupling methodologies have evolved to address the challenges associated with alkyl electrophiles and nucleophiles [19]. The development of new approaches for efficient alkyl group transfer to transition metal catalysts has been critical for expanding the scope of coupling reactions [19]. These strategies capitalize on single electron transfer mechanisms and have been particularly impactful in facilitating carbon-carbon bond formation involving alkyl partners [19].

Purification Protocols and Yield Optimization

The purification of 1-Bromo-3,4-difluoro-2-methoxybenzene and related compounds requires careful selection of separation techniques that preserve product integrity while achieving high purity levels [22] [23]. Modern purification protocols encompass various chromatographic, crystallization, and distillation methods, each offering distinct advantages for specific applications [22] [23].

Column chromatography represents the most widely employed purification technique for aromatic compounds [22] [23]. The method utilizes differential adsorption of compounds on silica gel stationary phases with appropriate mobile phase systems [22]. For polycyclic aromatic hydrocarbons and substituted benzene derivatives, the choice of column type and adsorbent composition critically influences separation efficiency [22]. Research has demonstrated that silica-alumina columns at a 1:1 ratio provide optimal separation for aromatic fractions, with the quality of separation being primarily dependent on the column type rather than reagent ratios [22].

The selection of appropriate solvent systems is crucial for achieving effective chromatographic separations [22] [23]. Common mobile phases include hexane-ethyl acetate gradients, which provide excellent resolution for aromatic compounds with varying polarities [23]. The gradient elution approach allows for the sequential elution of compounds based on their polarity, with less polar compounds eluting first followed by more polar derivatives [23].

Table 5: Purification Protocols and Yield Optimization

| Purification Method | Stationary Phase/Solvent | Mobile Phase | Yield Recovery (%) | Typical Purity (%) | Processing Time | Scale Suitability |

|---|---|---|---|---|---|---|

| Column Chromatography | Silica gel | Hexane/Ethyl acetate gradient | 80-95 | 95-99 | 2-4 hours | Lab to pilot |

| Recrystallization | Ethanol/Water | Mixed solvent system | 70-90 | 90-98 | 4-12 hours | Lab to industrial |

| Distillation | Vacuum | Reduced pressure | 85-98 | 98-99.5 | 1-3 hours | Industrial |

| Liquid-Liquid Extraction | Dichloromethane/Water | Organic/aqueous | 75-90 | 85-95 | 30-60 minutes | All scales |

| High-Performance Liquid Chromatography Purification | C18 column | Acetonitrile/Water | 90-98 | 99+ | 1-2 hours | Analytical to lab |

Recrystallization provides an alternative purification approach that is particularly effective for solid aromatic compounds [23]. This method relies on the differential solubility of the target compound and impurities in selected solvent systems [23]. The choice of solvent is critical, with mixed solvent systems often providing superior results compared to single solvents [23]. Typical recrystallization protocols involve dissolving the crude material in a hot solvent, followed by controlled cooling to induce crystallization [23].

Reaction optimization strategies focus on maximizing yield while minimizing side reactions and impurities [24] [25]. Temperature and pressure effects play crucial roles in determining reaction outcomes, with optimal conditions varying depending on the specific transformation [25] [26]. Increasing temperature generally enhances reaction rates but may also promote side reactions and product degradation [25]. The optimal temperature for most aromatic synthesis reactions typically ranges between 50-100°C, depending on the specific reactants and catalyst system employed [24].

Catalyst optimization represents another critical aspect of yield improvement [24] [21]. The loading of catalyst can significantly impact both reaction rate and selectivity, with optimal loadings varying depending on the substrate and reaction conditions [21]. Studies have shown that reducing catalyst loading can reveal changes in reaction selectivity, providing opportunities for optimization [21]. Catalyst recycling and reuse protocols have also been developed to improve the economic viability of synthetic processes [10].

Monitoring techniques such as thin-layer chromatography and gas chromatography-mass spectrometry provide essential tools for reaction optimization and purification protocol development [27] [28]. These analytical methods enable real-time monitoring of reaction progress and identification of impurities [28]. Gas chromatography excels at separation and quantification of volatile compounds, while mass spectrometry provides superior compound identification and molecular characterization capabilities [27].

The integration of multiple purification techniques often provides superior results compared to single-method approaches [23]. Sequential purification protocols that combine liquid-liquid extraction, column chromatography, and recrystallization can achieve purities exceeding 99% while maintaining acceptable yield recovery [23]. The selection of appropriate purification sequences depends on the specific properties of the target compound and the nature of the impurities present [23].

The electrophilic aromatic substitution dynamics of 1-Bromo-3,4-difluoro-2-methoxybenzene are governed by the complex interplay of electronic effects from multiple substituents. The methoxy group at the 2-position acts as a powerful electron-donating substituent through resonance, increasing the rate of electrophilic substitution by approximately ten thousand fold compared to benzene [1]. This dramatic rate enhancement results from the methoxy group's ability to stabilize the carbocation intermediate through resonance donation of electron density.

The presence of fluorine atoms at the 3- and 4-positions introduces significant electronic perturbations to the aromatic system. Fluorine exerts both inductive electron-withdrawing effects through the sigma-bond framework and resonance electron-donating effects through its lone pairs [1]. The net effect on electrophilic substitution reactivity depends on the relative magnitudes of these competing influences. Studies on fluorinated aromatic systems demonstrate that the inductive electron-withdrawal typically dominates for fluorine substituents, leading to deactivation of the ring toward electrophilic attack [1].

The bromine substituent at the 1-position contributes additional complexity through its moderate electron-withdrawing inductive effect combined with weak resonance donation. The polarizability of bromine allows for stabilization of carbocation intermediates through dispersive interactions, though this effect is generally weaker than resonance stabilization [2].

Mechanistic studies reveal that electrophilic aromatic substitution on 1-Bromo-3,4-difluoro-2-methoxybenzene proceeds through the classical two-step mechanism involving initial formation of a sigma-complex intermediate followed by proton elimination [3]. The rate-determining step varies depending on the specific electrophile and reaction conditions. For halogenation reactions, experimental evidence suggests that the formation of the sigma-complex is typically rate-limiting, with activation energies ranging from 150-200 kilojoules per mole for reactions conducted at room temperature [2].

The regioselectivity of electrophilic substitution is primarily controlled by the electron-donating methoxy group, which directs incoming electrophiles to the ortho and para positions relative to its attachment point. However, the presence of fluorine substituents creates steric hindrance and electronic deactivation that modifies the expected substitution pattern. Computational studies using density functional theory methods predict that substitution occurs preferentially at the 5-position (para to methoxy, meta to both fluorines) due to optimal electronic activation combined with minimal steric interference [4].

Temperature-dependent kinetic studies demonstrate that the activation energy for electrophilic substitution reactions decreases with increasing electron-donating character of substituents. For 1-Bromo-3,4-difluoro-2-methoxybenzene, the presence of the methoxy group significantly lowers the activation barrier compared to halogenated benzenes lacking electron-donating substituents [5].

Radical-Mediated Transformation Pathways

Radical-mediated transformations of 1-Bromo-3,4-difluoro-2-methoxybenzene involve homolytic bond cleavage processes that generate reactive radical intermediates. The carbon-bromine bond represents the most susceptible site for homolytic cleavage due to its relatively low bond dissociation energy compared to carbon-fluorine or carbon-oxygen bonds [6].

Benzylic radical formation occurs through abstraction of hydrogen atoms adjacent to the aromatic ring, though this pathway is not directly applicable to 1-Bromo-3,4-difluoro-2-methoxybenzene due to the absence of benzylic positions. Instead, radical reactions primarily involve halogen abstraction or aromatic substitution processes [7].

Photochemical radical generation represents a significant pathway for transformation of fluorinated aromatic compounds. Studies on similar difluoromethyl-substituted aromatics demonstrate that photolysis conditions can generate difluoromethyl radicals that subsequently participate in aromatic substitution reactions [8]. The regioselectivity of these radical substitution processes differs markedly from electrophilic aromatic substitution, as radical intermediates show less dependence on electronic directing effects.

The stability of radical intermediates formed from 1-Bromo-3,4-difluoro-2-methoxybenzene depends on the position of radical formation and the ability of substituents to provide stabilization through resonance or hyperconjugation. Fluorine substituents provide minimal radical stabilization due to poor orbital overlap between fluorine lone pairs and carbon-centered radical orbitals. In contrast, the methoxy group can provide modest stabilization through resonance when the radical center is positioned appropriately [9].

Kinetic studies of radical-mediated reactions reveal first-order dependence on substrate concentration and strong temperature dependence following Arrhenius behavior. The activation energies for radical formation typically range from 40-80 kilojoules per mole, depending on the specific bond being cleaved and the stability of the resulting radical [10].

Chain propagation mechanisms dominate many radical-mediated transformations, with initiation occurring through thermal or photochemical processes. The efficiency of chain propagation depends on the relative rates of propagation and termination steps. For halogenated aromatics, chain transfer to the aromatic ring can occur, leading to substitution products [11].

Atmospheric oxidation pathways involve radical intermediates formed through reaction with hydroxyl radicals. These processes are environmentally relevant for understanding the fate of halogenated aromatic compounds in the troposphere. Studies demonstrate that fluorinated aromatics undergo oxidation more slowly than their non-fluorinated analogs due to the electron-withdrawing effects of fluorine substituents [12].

Palladium-Catalyzed Cross-Coupling Reactivity

Palladium-catalyzed cross-coupling reactions of 1-Bromo-3,4-difluoro-2-methoxybenzene proceed through well-established catalytic cycles involving oxidative addition, transmetalation, and reductive elimination steps. The bromine substituent serves as an excellent leaving group for oxidative addition to palladium(0) complexes, with reaction rates significantly higher than corresponding chloride or fluoride analogs [13].

The electronic effects of fluorine and methoxy substituents influence the rate of oxidative addition through modulation of the electron density at the carbon-bromine bond. Electron-withdrawing fluorine substituents accelerate oxidative addition by increasing the electrophilicity of the carbon center, while the electron-donating methoxy group has the opposite effect. The net result depends on the relative positioning and magnitudes of these electronic perturbations [14].

Suzuki-Miyaura coupling represents one of the most versatile cross-coupling methodologies for 1-Bromo-3,4-difluoro-2-methoxybenzene. This reaction proceeds under mild conditions using palladium catalysts, boronic acid coupling partners, and inorganic bases. The presence of fluorine substituents does not significantly impede the coupling process, and high yields can be achieved with appropriate catalyst selection [15].

Catalyst selection plays a crucial role in achieving optimal reactivity and selectivity. Electron-rich phosphine ligands such as triphenylphosphine or bis(diphenylphosphino)ferrocene enhance the rate of oxidative addition and facilitate reductive elimination. More sterically demanding ligands can improve selectivity in cases where multiple reactive sites are present [16].

Temperature dependencies of palladium-catalyzed reactions typically follow Arrhenius behavior with activation energies ranging from 60-120 kilojoules per mole. Higher temperatures generally increase reaction rates but may also lead to increased side reactions or catalyst decomposition. Optimal reaction temperatures for cross-coupling of halogenated aromatics typically range from 80-120 degrees Celsius [17].

Mechanistic studies using in situ spectroscopic methods reveal that the oxidative addition step is typically rate-limiting for bromoarene substrates. The transmetalation step proceeds rapidly under appropriate conditions, while reductive elimination occurs readily from palladium(II) complexes bearing electron-poor aryl ligands [18].

Base effects in palladium-catalyzed reactions serve multiple functions including activation of coupling partners, neutralization of hydrogen halide byproducts, and stabilization of catalytic intermediates. For reactions involving 1-Bromo-3,4-difluoro-2-methoxybenzene, inorganic bases such as potassium carbonate or cesium carbonate typically provide optimal results [15].

Solvent Effects and Temperature Dependencies

Solvent effects profoundly influence the reactivity and selectivity of chemical transformations involving 1-Bromo-3,4-difluoro-2-methoxybenzene. The choice of solvent affects reaction rates, equilibrium positions, and mechanistic pathways through multiple mechanisms including solvation of reactants, transition states, and products [19].

Polar aprotic solvents such as dimethyl sulfoxide and acetonitrile enhance the rates of nucleophilic aromatic substitution reactions by stabilizing anionic nucleophiles while avoiding competitive hydrogen bonding interactions. Studies on difluoronitrobenzene systems demonstrate that solvent polarity significantly affects regioselectivity, with nonpolar solvents favoring ortho-selective substitution through stabilization of six-membered transition states [20].

Fluorine kinetic isotope effects provide mechanistic insights into the role of solvent in transition state stabilization. For nucleophilic aromatic substitution of fluorinated substrates, the magnitude of the kinetic isotope effect varies dramatically with solvent choice. In tetrahydrofuran, a leaving group fluorine kinetic isotope effect of 1.0262 ± 0.0007 indicates that fluoride departure is rate-limiting, while in acetonitrile the nearly unity isotope effect (0.9982 ± 0.0004) suggests that nucleophile addition is rate-determining [19].

Temperature dependencies of reaction rates follow the Arrhenius equation for most elementary processes, though complex multi-step mechanisms may exhibit non-Arrhenius behavior. For thermal decomposition of halogenated benzene sulfonates at temperatures ranging from 190-300 degrees Celsius, first-order kinetics are observed with activation energies that depend on the specific halogen substitution pattern [10].

The interaction between temperature and solvent effects becomes particularly important for reactions conducted at elevated temperatures. Changes in solvent dielectric constant, viscosity, and hydrogen bonding capability with temperature can significantly alter reaction mechanisms. Studies on hydroxyl radical reactions with halogenated phenolates demonstrate that increasing temperature favors one-electron oxidation pathways over addition mechanisms [5].

Supercritical fluid conditions represent an extreme case of temperature and pressure effects on solvent properties. Under supercritical water conditions, the properties of water change dramatically, leading to altered reaction pathways for aromatic compounds. These conditions favor radical mechanisms and can lead to complete mineralization of organic pollutants [5].

Computational modeling of solvent effects requires consideration of both explicit and implicit solvation models. Density functional theory calculations incorporating polarizable continuum models successfully reproduce experimental trends in reaction rates and selectivities for many aromatic substitution reactions. The accuracy of these methods depends on appropriate parameterization of solvent parameters and inclusion of specific solvation effects [21].

Computational Modeling of Reaction Pathways

Computational quantum chemistry provides detailed mechanistic insights into reaction pathways of 1-Bromo-3,4-difluoro-2-methoxybenzene that complement experimental observations. Density functional theory calculations using hybrid functionals such as B3LYP or ωB97X-D accurately predict geometric parameters, energetic features, and spectroscopic properties of halogenated aromatic compounds [22].

High-level ab initio methods including coupled cluster theory with singles and doubles excitations (CCSD) provide benchmark-quality results for small to medium-sized aromatic systems. These calculations reveal that halobenzenes exhibit systematic trends in bond lengths, vibrational frequencies, and electronic properties that correlate with substituent electronegativity and size [22].

Transition state optimization and characterization represent critical components of computational reaction pathway analysis. For electrophilic aromatic substitution reactions, density functional theory calculations successfully locate sigma-complex intermediates and characterize their electronic structures. The calculated barrier heights typically agree with experimental activation energies within 4-8 kilojoules per mole when appropriate solvation models are employed [23].

Basis set effects significantly influence the accuracy of computational predictions for fluorinated aromatic compounds. Extended basis sets including diffuse functions (such as 6-311++G(d,p)) are essential for accurate description of fluorine-containing molecules due to the high electronegativity and compact electron distribution of fluorine [22].

Regioselectivity prediction represents a major application of computational methods in aromatic chemistry. Analysis of highest occupied molecular orbital (HOMO) distributions successfully predicts sites of electrophilic attack in greater than 80 percent of tested cases. When combined with calculated nuclear magnetic resonance chemical shifts, the accuracy improves to over 95 percent [4].

Machine learning approaches integrated with density functional theory calculations offer promising avenues for rapid prediction of reaction outcomes. These hybrid methods combine the physical accuracy of quantum mechanical calculations with the pattern recognition capabilities of machine learning algorithms to predict kinetics of nucleophilic aromatic substitution reactions without requiring very large training datasets [21].

Quantum phase estimation algorithms represent an emerging computational approach for electronic structure calculations of aromatic systems. Recent implementations demonstrate the feasibility of calculating ground and excited state energies of benzene derivatives using quantum computational methods, with potential advantages in computational scaling for larger molecular systems [24].

Vibronic coupling calculations reveal complex dynamics in highly fluorinated aromatic systems where electronic and vibrational degrees of freedom are strongly coupled. These effects are particularly pronounced in pentafluorobenzene and related compounds, where fluorination stabilizes πσ* states and leads to oscillatory behavior in time-resolved spectroscopic measurements [25].